1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid
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Overview
Description
1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid is a compound that combines a decahydronaphthalenol structure with a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol typically involves multi-step organic reactions. One common approach is the hydrogenation of naphthalene derivatives to obtain the decahydronaphthalenol core. This process often requires catalysts such as palladium or platinum under high-pressure hydrogenation conditions .
For the 4-nitrobenzoic acid part, nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid is a standard method. The reaction is exothermic and requires careful temperature control to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of 1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid can be scaled up using continuous flow reactors for hydrogenation and nitration processes. This allows for better control over reaction conditions and improved safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution: The aromatic ring in the 4-nitrobenzoic acid can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogens (chlorine, bromine), sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of ketones from alcohols.
Reduction: Formation of amines from nitro groups.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Similar in structure but lacks the nitrobenzoic acid moiety.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Another related compound with a different substitution pattern.
Uniqueness
1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid is unique due to the combination of the decahydronaphthalenol core and the nitrobenzoic acid moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
858342-40-2 |
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Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C10H18O.C7H5NO4/c11-10-7-3-5-8-4-1-2-6-9(8)10;9-7(10)5-1-3-6(4-2-5)8(11)12/h8-11H,1-7H2;1-4H,(H,9,10) |
InChI Key |
PCGSFEMUVGBOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCC2O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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